(2R,3S,5S)-5-(4-Amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
Beschreibung
Introduction to Pyrazolo[3,4-d]pyrimidine Scaffold in Medicinal Chemistry
Historical Evolution of Nucleoside Analogues Incorporating Heterocyclic Modifications
The development of nucleoside analogues has been driven by the need to improve metabolic stability and target specificity in antiviral and anticancer therapies. Early analogues, such as acyclovir and tenofovir, relied on modifications to the sugar-phosphate backbone or nucleobase to resist enzymatic degradation. A pivotal shift occurred with the introduction of carbocyclic nucleosides, such as neplanocin A, which replaced the furanose oxygen with a methylene group to enhance stability. These modifications minimized susceptibility to phosphorylases while retaining the ability to inhibit viral polymerases.
The pyrazolo[3,4-d]pyrimidine scaffold arose from efforts to mimic the adenine ring of adenosine triphosphate (ATP), a critical cofactor in kinase signaling. Unlike purine-based analogues, this scaffold repositions nitrogen atoms within the fused heterocyclic system, creating distinct electronic and steric profiles that improve binding to kinase active sites. For example, 4-aminopyrazolo[3,4-d]pyrimidine (4-APP) demonstrated superior inhibitory activity against Shiga toxin 1 compared to adenine, attributed to enhanced hydrogen bonding with conserved tyrosine residues in the toxin’s active site.
Table 1: Key Milestones in Nucleoside Analogue Development
Role of Pyrazolo[3,4-d]pyrimidine Derivatives in Targeted Therapeutic Development
Pyrazolo[3,4-d]pyrimidine derivatives exhibit broad pharmacological activity by targeting enzymes reliant on ATP binding, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). The scaffold’s planar structure enables π-π stacking interactions with hydrophobic pockets in kinase domains, while the 4-amino group serves as a hydrogen bond donor to conserved residues. For instance, pyrazolo[3,4-d]pyrimidine-based inhibitors have achieved picomolar affinity for EGFR by mimicking the hinge region interactions of ATP.
The compound (2R,3S,5S)-5-(4-Amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol integrates two critical innovations:
- Carbocyclic Sugar Moiety : The tetrahydrofuran ring adopts a pseudosugar conformation, mimicking ribose while resisting phosphorylase cleavage.
- Regioselective Substitution : The 4-amino group at the pyrazolo[3,4-d]pyrimidine core ensures optimal hydrogen bonding with target proteins, as evidenced in structural studies of Stx1 inhibition.
Table 2: Structural Features and Functional Impacts
Synthetic routes to this compound often begin with allopurinol, which undergoes halogenation and nucleophilic substitution to introduce diverse substituents. Mitsunobu coupling links the modified nucleobase to the carbocyclic sugar, favoring N-1 regioselectivity and β-anomeric configuration. Subsequent deprotection steps yield the final product with high purity, enabling further biological evaluation.
In antiviral research, pyrazolo[3,4-d]pyrimidine derivatives have shown promise against hepatitis B virus (HBV) by inhibiting viral DNA polymerase. Modifications at the 3- and 4-positions of the scaffold modulate steric bulk and electronic effects, fine-tuning interactions with the enzyme’s active site. For example, vinyl substitutions at the 3-position enhance hydrophobic contacts with polymerase residues, reducing viral replication in vitro.
Eigenschaften
CAS-Nummer |
253688-71-0 |
|---|---|
Molekularformel |
C10H13N5O3 |
Molekulargewicht |
251.24 g/mol |
IUPAC-Name |
(2R,3S,5S)-5-(4-aminopyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H13N5O3/c11-9-5-2-14-15(10(5)13-4-12-9)8-1-6(17)7(3-16)18-8/h2,4,6-8,16-17H,1,3H2,(H2,11,12,13)/t6-,7+,8-/m0/s1 |
InChI-Schlüssel |
GQDCTRKQKKYCHJ-RNJXMRFFSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@@H]1N2C3=NC=NC(=C3C=N2)N)CO)O |
Kanonische SMILES |
C1C(C(OC1N2C3=NC=NC(=C3C=N2)N)CO)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Strategies for Pyrazolo[3,4-d]pyrimidine Core Assembly
The pyrazolo[3,4-d]pyrimidine heterocycle serves as the nucleobase in this compound. Its synthesis typically begins with cyclocondensation reactions between 4,6-diaminopyrimidine derivatives and α,β-unsaturated carbonyl compounds. For example, WO2018089786A1 describes the preparation of 4-amino-3-substituted pyrazolo[3,4-d]pyrimidines via sequential alkylation and cyclization. In one protocol, 4,6-diaminopyrimidine-5-carbonitrile reacts with ethyl propiolate under basic conditions to form the pyrazolo[3,4-d]pyrimidine scaffold. The 3-position substituent (e.g., iodine, methoxy, or sulfanyl groups) is introduced via electrophilic substitution or palladium-catalyzed cross-coupling, though the target compound requires a hydrogen atom at this position, necessitating either direct synthesis or deprotection steps .
A critical challenge lies in achieving high regioselectivity during cyclization. Polar aprotic solvents like dimethylformamide (DMF) and temperatures between 80–100°C favor the formation of the desired regioisomer. Post-cyclization, the 4-amino group is preserved through protective strategies such as trifluoroacetylation, which is later removed via ammonolysis .
Stereoselective Synthesis of the Tetrahydrofuran Moiety
The tetrahydrofuran ring system (2R,3S,5S configuration) is derived from D-ribose, ensuring proper stereochemistry. EP2561872B1 outlines a method where 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose serves as the starting material. Benzoyl groups protect the 2', 3', and 5' hydroxyls, while the 1'-position is activated for glycosylation. Reduction of the anomeric acetyl group with sodium borohydride yields the corresponding hemiacetal, which is subsequently converted to a trichloroacetimidate donor for glycosylation .
Key data for this step include:
| Parameter | Condition | Yield | Source |
|---|---|---|---|
| Protecting Groups | 2',3',5'-tri-O-benzoyl | 95% | |
| Trichloroacetimidate Formation | TMSOTf catalysis, CH₂Cl₂, 0°C | 98% | |
| Stereochemical Outcome | β-configuration preserved | >95% |
Glycosylation: Coupling Heterocycle and Sugar Moieties
The Vorbrüggen glycosylation method, as detailed in PMC7459636 , is employed to attach the pyrazolo[3,4-d]pyrimidine to the tetrahydrofuran ring. The heterocycle is silylated using hexamethyldisilazane (HMDS) and trimethylsilyl triflate (TMSOTf), enhancing its nucleophilicity. Reaction with the ribofuranose trichloroacetimidate donor under anhydrous conditions in acetonitrile affords the β-linked nucleoside intermediate.
WO2015059716A2 corroborates this approach, emphasizing the role of Lewis acids (e.g., SnCl₄) in promoting stereoselectivity. For the target compound, the reaction achieves >90% β-selectivity, critical for biological activity. Post-glycosylation, benzoyl groups are removed via methanolic ammonia, yielding the free hydroxyls at positions 2', 3', and 5' .
Deprotection and Final Functionalization
Final deprotection steps involve hydrogenolysis to remove benzyl groups or acidic hydrolysis for acetylated intermediates. PMC7459636 reports using 10% Pd/C under hydrogen gas to cleave benzyl ethers, followed by 20% Pd(OH)₂/C for residual deprotection. The hydroxymethyl group at position 2' is introduced via oxidation-reduction sequences or retained from the ribose backbone.
Notably, WO2018089786A1 highlights challenges in avoiding over-reduction of sensitive functionalities. Optimal conditions (25°C, 40 psi H₂, 12 hours) achieve 84–90% yields without epimerization .
Analytical Validation and Characterization
Post-synthesis, the compound is validated via NMR, HPLC, and mass spectrometry. EP2561872B1 specifies ¹H NMR chemical shifts for diagnostic protons: δ 8.15 (pyrazolo H-3), 5.90 (anomeric H-1'), and 3.70–4.30 (hydroxymethyl and tetrahydrofuran protons). Chiral HPLC confirms enantiomeric excess (>99%), while LC-MS ([M+H]⁺ = 325.1) verifies molecular integrity .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Diese Verbindung kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxymethylgruppe kann zu den entsprechenden Aldehyden oder Carbonsäuren oxidiert werden.
Reduktion: Die Aminogruppe kann zu Aminen reduziert werden.
Substitution: Der Pyrazolo[3,4-d]pyrimidin-Ring kann nucleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Zu den gängigen Oxidationsmitteln gehören Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden oft verwendet.
Substitution: Nucleophile wie Amine und Thiole können unter basischen oder sauren Bedingungen verwendet werden, um Substitutionsreaktionen zu erleichtern.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation der Hydroxymethylgruppe Aldehyde oder Carbonsäuren ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen in den Pyrazolo[3,4-d]pyrimidin-Ring einführen können.
Wissenschaftliche Forschungsanwendungen
Biological Activities
Research indicates that this compound exhibits a range of biological activities, primarily due to its structural characteristics that allow it to interact with various biological targets. Key activities include:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains, making it a candidate for developing new antimicrobial agents. Studies have demonstrated its efficacy in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Preliminary studies suggest that pyrazolo compounds can induce apoptosis in cancer cells and inhibit tumor growth. The incorporation of the pyrazolo moiety into therapeutic frameworks may enhance the anticancer activity of existing drugs .
- Neuroprotective Effects : Some derivatives of pyrazolo compounds have been linked to neuroprotective effects, potentially contributing to treatments for neurodegenerative diseases like Alzheimer's .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound involved testing against several bacterial strains using the disc diffusion method. Results indicated significant inhibition zones compared to control groups, suggesting strong antibacterial activity .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that derivatives of this compound could effectively reduce cell viability and induce apoptosis. Molecular docking studies further supported these findings by illustrating favorable interactions with target proteins involved in cancer progression .
Case Study 3: Neuroprotective Potential
Research exploring neuroprotective effects highlighted that certain derivatives could protect neuronal cells from oxidative stress-induced damage. This suggests potential therapeutic avenues for treating neurodegenerative diseases .
Wirkmechanismus
The mechanism of action of (2R,3S,5S)-5-(4-Amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol involves its interaction with specific molecular targets. The pyrazolo[3,4-d]pyrimidine ring can bind to enzymes and receptors, modulating their activity. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects.
Biologische Aktivität
The compound (2R,3S,5S)-5-(4-Amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol is a derivative of the pyrazolo[3,4-d]pyrimidine scaffold, which has gained attention for its potential biological activities, particularly in oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.
Chemical Structure
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to inhibit various kinases and enzymes involved in cancer progression. The hydroxymethyl tetrahydrofuran moiety adds to its structural complexity and may influence its biological interactions.
Antitumor Activity
Research indicates that compounds with the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant antitumor activity. For instance, studies have shown that derivatives can inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in rapidly dividing cancer cells. The inhibition of DHFR can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Table 1: Summary of Antitumor Activity
| Compound | Target Enzyme | IC50 (µM) | Cell Line Tested |
|---|---|---|---|
| Compound 1 | DHFR | 2.24 | A549 (lung cancer) |
| Compound 2 | Src Kinase | 5.0 | MCF-7 (breast cancer) |
| Compound 3 | DHFR | 9.20 | HepG2 (liver cancer) |
The mechanism by which this compound exerts its biological effects primarily involves the inhibition of key enzymes involved in nucleotide synthesis and cell signaling pathways. For example:
- Dihydrofolate Reductase Inhibition : The compound has been reported to significantly inhibit DHFR activity, leading to cytotoxic effects against methotrexate-resistant cell lines .
- Src Kinase Inhibition : Another study highlighted the compound's ability to inhibit Src kinase, which plays a critical role in tumor growth and metastasis .
Case Studies
Several studies have focused on the biological activity of pyrazolo[3,4-d]pyrimidine derivatives:
- In Vitro Studies : A study evaluated various derivatives against multiple cancer cell lines including A549 and MCF-7. Results indicated that certain compounds exhibited IC50 values significantly lower than traditional chemotherapeutics like doxorubicin, suggesting enhanced potency .
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications on the pyrazolo[3,4-d]pyrimidine scaffold could enhance or diminish biological activity. For example, substituents at specific positions were found to correlate with increased inhibition of tumor cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Heterocyclic Core Modifications
Pyrrolo[2,3-d]pyrimidinyl Analogs
- Example: (2R,3S,4R,5R)-5-(4-Amino-5-iodo-7H-pyrrolo[2,4-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol () Key Differences: Replaces pyrazolo[3,4-d]pyrimidinyl with pyrrolo[2,3-d]pyrimidinyl and adds fluoro/iodo substituents. Pyrrolo cores exhibit distinct electronic properties, altering base-pairing or target affinity .
Triazolo[4,5-d]pyrimidinyl Analogs
- Example: (2R,3R,4S,5R)-5-(7-Amino-3H-triazolo[4,5-d]pyrimidin-3-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol () Key Differences: Triazolo[4,5-d]pyrimidinyl core and additional fluorine. Impact: Fluorine improves bioavailability; triazolo core may enhance π-π stacking in target binding. Molecular weight (270.22 g/mol) suggests better membrane permeability than bulkier analogs .
Substituent Variations
Halogenated Derivatives
- Example: 4-Amino-1-((2R,3S,4R,5R)-3-chloro-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one () Key Differences: Chloro and fluoro substituents on the tetrahydrofuran ring. Impact: Increased electronegativity may enhance binding to kinases or DNA polymerases. Chloro substituents can affect solubility and toxicity profiles .
Alkyl and Aryl Modifications
- Example: (2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-carbonitrile () Key Differences: Methyl and dioxo groups on the pyrimidine ring. Impact: Dioxo groups increase hydrogen-bonding capacity but may reduce metabolic stability compared to amino groups .
Stereochemical and Functional Group Differences
- Example: (2R,3R,4S,5R)-2-(4-Amino-5-methylpyrrolo[2',3':4,5]pyrrolo[2,3-d]pyrimidin-8(5H)-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol () Key Differences: Bicyclic pyrrolo-pyrrolo-pyrimidinyl core and stereochemistry (2R,3R,4S,5R). Impact: Complex bicyclic structure may enhance target specificity but complicate synthesis. Hydroxyl groups improve solubility .
Comparative Data Table
Q & A
Q. What are the established synthetic routes for this compound, and what critical parameters influence yield?
The compound is synthesized via nucleoside analog methodologies. Key steps include:
- Glycosylation : Coupling the pyrazolo[3,4-d]pyrimidine base with a protected sugar moiety (e.g., tetrahydrofuran derivative) under optimized conditions (e.g., Vorbrüggen glycosylation) .
- Protection/Deprotection : Use of tert-butyldimethylsilyl (TBDMS) or acetyl groups to protect hydroxyl groups during synthesis, followed by selective deprotection .
- Critical Parameters : Reaction temperature (60–80°C), solvent choice (anhydrous acetonitrile or DMF), and catalyst (e.g., TMSOTf) significantly impact yield. Impurities often arise from incomplete deprotection or stereochemical byproducts .
Q. How is purity and structural integrity verified post-synthesis?
- HPLC/UPLC : Purity ≥95% confirmed via reverse-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile gradient) .
- Spectroscopy :
- NMR : H and C NMR verify stereochemistry (e.g., δ 5.2–5.8 ppm for anomeric proton) and hydroxymethyl group integration .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 308.1224) .
- X-ray Crystallography : Orthorhombic crystal system (space group P222) with unit cell parameters (a=4.916 Å, b=14.649 Å, c=18.013 Å) resolves absolute configuration .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data during characterization?
Discrepancies often arise from:
- Tautomerism : The pyrazolo[3,4-d]pyrimidine moiety exhibits pH-dependent tautomeric forms, altering NMR shifts. Use deuterated DMSO or controlled pH buffers for consistency .
- Residual Solvents : Acetonitrile or DMF traces in H NMR can mask critical peaks. Lyophilization or repeated precipitation improves clarity .
- Stereochemical Ambiguity : Compare experimental optical rotation ([α]) with literature values or use chiral HPLC to distinguish enantiomers .
Q. What strategies improve solubility and stability in aqueous solutions for in vitro assays?
- Co-solvents : Use DMSO (≤10%) or cyclodextrin-based formulations to enhance solubility without denaturing proteins .
- pH Adjustment : Buffers near physiological pH (7.4) prevent hydrolysis of the hydroxymethyl group. Avoid strongly acidic/basic conditions .
- Lyophilization : Store as a lyophilized powder under inert gas (N) at -20°C to prevent hygroscopic degradation .
Q. How can structure-activity relationships (SAR) guide modifications for enhanced biological activity?
- Base Modifications : Introduce halogen atoms (e.g., fluorine at C4) to improve binding affinity to kinase targets .
- Sugar Backbone : Replace hydroxymethyl with phosphonate groups to mimic nucleotide triphosphates and enhance cellular uptake .
- Biological Assays : Test against viral polymerases (e.g., HIV-RT) or cancer cell lines (e.g., HeLa) using IC measurements and molecular docking simulations .
Q. What experimental controls are critical when studying this compound’s enzymatic inhibition?
- Negative Controls : Use structurally related inactive analogs (e.g., deaminized pyrimidine derivatives) to rule out non-specific binding .
- Positive Controls : Include known inhibitors (e.g., AZT for reverse transcriptase assays) to validate assay conditions .
- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition mechanism (competitive/uncompetitive) and K values .
Methodological Guidance for Data Contradictions
Q. How to address conflicting bioactivity data across studies?
- Assay Variability : Standardize cell lines (e.g., ATCC-certified HeLa) and incubation times.
- Metabolic Stability : Pre-treat compounds with liver microsomes to assess first-pass metabolism effects .
- Statistical Validation : Use ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance thresholds (p<0.05) .
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